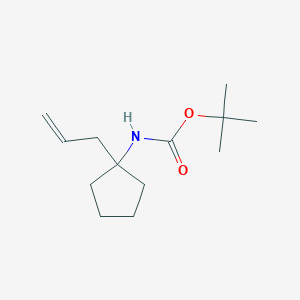

N-Boc-1-allyl-1-aminocyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

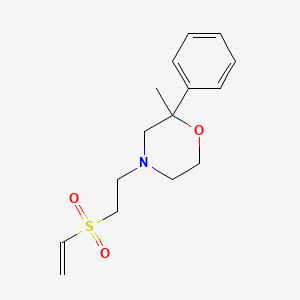

The molecular formula of N-Boc-1-allyl-1-aminocyclopentane is C13H23NO2. The molecular weight is 225.332.Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Applications De Recherche Scientifique

N-Boc Protection of Amines

N-Boc-1-allyl-1-aminocyclopentane can be used in the N-Boc protection of amines . This process involves the protection of amine groups, which are present in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Enantioselective Catalysis

The compound can be used in enantioselective catalysis . In this process, a substoichiometric quantity of a chiral catalyst influences the stereoisomer produced . This approach has been exclusively deployed with achiral reagents .

Green Chemistry

N-Boc-1-allyl-1-aminocyclopentane can be used in the field of green chemistry . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This approach is environmentally friendly and does not require any auxiliary substances .

Ultrasound Irradiation

The compound can be used in ultrasound irradiation . The N-Boc protection on structurally diverse amines under ultrasound irradiation is achieved in excellent isolated yield in a short reaction time at room temperature .

Organic Synthesis

N-Boc-1-allyl-1-aminocyclopentane can be used in organic synthesis . One important class of carbonyl additions is the application of allyl or crotyl metals and metalloids in forming homoallylic alcohols . These reactions rely upon myriad strategies to control the stereochemical composition of the unsaturated alcohol products .

Construction of Complex Molecules

The compound can be used in the construction of complex molecules . Homoallylic alcohols, which can be formed using allyl or crotyl metals and metalloids, are versatile building blocks that have been used innumerable times in the construction of complex molecules .

Mécanisme D'action

Mode of Action

The compound belongs to the class of Boc-protected amino acids and peptides . The Boc group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The compound can be deprotected at high temperatures using a thermally stable ionic liquid . This ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .

Biochemical Pathways

, and its deprotection can influence various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-1-allyl-1-aminocyclopentane. For instance, the deprotection of the Boc group can be influenced by temperature

Propriétés

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNBBVBXMCHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2402822.png)

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2402827.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)